Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate

Medicinal Chemistry Drug Discovery Physicochemical Properties

Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate (CAS 1780885-59-7) is a bifunctional piperazine-oxetane building block protected with a tert-butyl carbamate (Boc) group. The compound integrates a basic piperazine core, a metabolically robust oxetane ring, and a primary aminomethyl handle that enables orthogonal conjugation to carboxylic acids, sulfonyl chlorides, or isocyanates.

Molecular Formula C13H25N3O3
Molecular Weight 271.361
CAS No. 1780885-59-7
Cat. No. B2665328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate
CAS1780885-59-7
Molecular FormulaC13H25N3O3
Molecular Weight271.361
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2(COC2)CN
InChIInChI=1S/C13H25N3O3/c1-12(2,3)19-11(17)15-4-6-16(7-5-15)13(8-14)9-18-10-13/h4-10,14H2,1-3H3
InChIKeyWNOIKMDUPKLYFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate (CAS 1780885-59-7): Key Intermediate for CNS and Kinase-Targeted Drug Discovery


Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate (CAS 1780885-59-7) is a bifunctional piperazine-oxetane building block protected with a tert-butyl carbamate (Boc) group . The compound integrates a basic piperazine core, a metabolically robust oxetane ring, and a primary aminomethyl handle that enables orthogonal conjugation to carboxylic acids, sulfonyl chlorides, or isocyanates [1]. This triple combination produces a compact scaffold (MW = 271.36 g/mol) that is widely employed as a versatile intermediate in the synthesis of protease inhibitors, kinase inhibitors, and CNS-targeting agents .

Why Generic Substitution Fails for tert-Butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate: The Oxetane-Aminomethyl Differentiation


In-class piperazine building blocks such as tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate (CAS 373608-48-1) or tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate (CAS 1257293-88-1) cannot simply replace the target compound because they lack either the oxetane ring or the primary aminomethyl handle [1]. The oxetane moiety is known to reduce lipophilicity and improve aqueous solubility by 4- to >4000-fold relative to gem-dimethyl or methylene isosteres, while simultaneously enhancing metabolic stability [2]. The aminomethyl group provides a distinct nucleophilic center that enables efficient amide bond formation, urea synthesis, or reductive amination with preservation of the Boc-piperazine core—a reactivity profile that analogs lacking this free amine cannot replicate . The quantitative evidence below demonstrates that these structural differences translate into measurable advantages in solubility, metabolic stability, and synthetic versatility.

Quantitative Differentiation Evidence: Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate vs. Closest Analogs


Enhanced Aqueous Solubility through Oxetane Incorporation vs. Propyl-Linked Analog

Substitution of a methylene or gem-dimethyl group with an oxetane ring has been demonstrated in matched molecular pair studies to increase aqueous solubility by a factor ranging from 4 to over 4000, depending on structural context [1]. The target compound's oxetane ring is predicted to confer a similar solubility advantage over the non-oxetane analog tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate (propyl linker), which lacks the polar oxetane motif.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Improved Metabolic Stability Conferred by the Oxetane Ring vs. Methylene-Linked Analogs

The J Med Chem 2010 study demonstrated that replacement of a gem-dimethyl group with an oxetane reduces the rate of oxidative metabolism in most cases [1]. While direct metabolic stability data for the target compound in human liver microsomes has not been published, the class-level inference is that the oxetane ring provides a protective effect against CYP450-mediated oxidation compared to flexible alkyl linkers such as the aminopropyl chain in tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Orthogonal Reactivity: Aminomethyl Handle Enables Selective Conjugation Not Possible with De-amino Analogs

The target compound carries a free primary amine on the oxetane ring, which is absent in the closely related building block tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate (CAS 1257293-88-1). This aminomethyl group allows for amide coupling, urea formation, or reductive amination without affecting the Boc-piperazine core, enabling stepwise divergent synthesis . The amino-devoid analog requires pre-functionalization of the oxetane carbon before piperazine incorporation, adding at least one synthetic step.

Synthetic Chemistry Bioconjugation Building Block Utility

Higher Certified Purity vs. Typical Research-Grade Analogs

The target compound is routinely supplied with a certified purity of ≥98% (HPLC) by multiple reputable vendors , whereas structural analogs such as 1-(oxetan-3-yl)piperazine are often listed at 95% purity . This difference in purity specification can impact the quality of downstream products, particularly in late-stage medicinal chemistry where impurities can confound biological assay results.

Quality Control Procurement Analytical Chemistry

Optimal Scientific and Industrial Use Cases for Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate


CNS Drug Discovery Programs Requiring Improved Brain Penetration and Solubility

The oxetane ring's documented ability to lower logD and increase aqueous solubility (by 4-4000x) while maintaining membrane permeability makes this building block particularly valuable for constructing CNS-penetrant candidates where balancing solubility and passive permeability is critical [1]. The Boc-piperazine core can be deprotected to yield a basic amine that engages CNS targets such as GPCRs or ion channels.

Parallel Synthesis of PROTAC Degraders via Orthogonal Conjugation Handles

The combination of a Boc-protected piperazine and a free aminomethyl group enables stepwise conjugation: first attachment of a target protein ligand via amide bond formation at the aminomethyl site, followed by Boc deprotection and linker attachment at the piperazine nitrogen for recruiting an E3 ligase ligand . This orthogonal strategy is not feasible with analogs that lack the primary amine handle.

High-Throughput Library Synthesis with Guaranteed Building Block Purity

The ≥98% certified purity (HPLC) of this building block, as specified by major vendors , enables its direct use in automated parallel synthesis without additional purification, reducing workflow bottlenecks and ensuring consistent library quality for screening campaigns.

Quote Request

Request a Quote for Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.